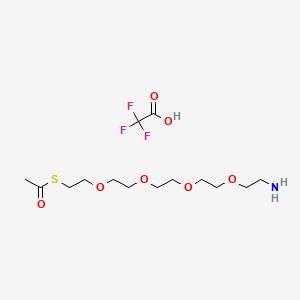
S-acetyl-PEG4-amine (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-acetyl-PEG4-amine (TFA): is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . This compound is particularly valuable in the field of chemical biology and medicinal chemistry due to its role in facilitating the targeted degradation of proteins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG4-amine (TFA) involves the reaction of a PEG4 linker with an acetyl group and an amine group. The process typically includes the following steps:
PEGylation: The PEG4 linker is synthesized by polymerizing ethylene glycol units.
Acetylation: The PEG4 linker is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Amidation: The acetylated PEG4 is reacted with an amine source to introduce the amine group.
Industrial Production Methods: Industrial production of S-acetyl-PEG4-amine (TFA) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene glycol units to form the PEG4 linker.
Acetylation and Amidation: Acetylation and amidation reactions are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity
化学反応の分析
Types of Reactions: S-acetyl-PEG4-amine (TFA) undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Acetylation and Deacetylation: The acetyl group can be added or removed under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Acetylation: Acetic anhydride and a base like pyridine.
Deacetylation: Hydrolysis using aqueous acid or base.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Deacetylated Products: Free amine derivatives
科学的研究の応用
S-acetyl-PEG4-amine (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of novel drugs and therapeutic agents
作用機序
The mechanism of action of S-acetyl-PEG4-amine (TFA) involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by the PEG4 linker:
E3 Ubiquitin Ligase Ligand: Binds to the E3 ubiquitin ligase enzyme.
Target Protein Ligand: Binds to the target protein.
The PROTAC molecule brings the E3 ubiquitin ligase and the target protein into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
S-acetyl-PEG2-amine: A shorter PEG linker with similar properties.
S-acetyl-PEG6-amine: A longer PEG linker with similar properties.
S-acetyl-PEG8-amine: An even longer PEG linker with similar properties.
Uniqueness: S-acetyl-PEG4-amine (TFA) is unique due to its optimal length, which provides a balance between flexibility and stability in PROTAC synthesis. This balance is crucial for the efficient degradation of target proteins .
特性
分子式 |
C14H26F3NO7S |
|---|---|
分子量 |
409.42 g/mol |
IUPAC名 |
S-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H25NO5S.C2HF3O2/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13;3-2(4,5)1(6)7/h2-11,13H2,1H3;(H,6,7) |
InChIキー |
WAISOMYTZOSUBK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)




![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)




![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)



